Home > Products > Screening Compounds P70966 > (+)-N,O-Di-Desmethyl Tramadol
(+)-N,O-Di-Desmethyl Tramadol - 144830-19-3

(+)-N,O-Di-Desmethyl Tramadol

Catalog Number: EVT-1439059
CAS Number: 144830-19-3
Molecular Formula: C14H21NO2
Molecular Weight: 235.327
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-N,O-Di-Desmethyl Tramadol (M5) is a major metabolite of tramadol, a centrally acting analgesic. [, , ] It is formed via N- and O-demethylation of the parent drug. [] While tramadol itself exhibits a multimodal analgesic mechanism involving both opioid and non-opioid pathways, the specific pharmacological properties of M5, particularly its contribution to the overall analgesic effect of tramadol, are less well-understood. []

Tramadol

Relevance: Tramadol is the parent compound of (+)-N,O-di-desmethyl tramadol. (+)-N,O-Di-desmethyl tramadol is a major metabolite of tramadol, formed via N- and O-demethylation metabolic pathways [, , , ]. The two compounds share a cyclohexanol ring structure substituted with a 3-methoxyphenyl group and an aminomethyl group. The key structural difference is the presence of methyl groups on the amine and phenol oxygen in Tramadol, which are absent in (+)-N,O-di-desmethyl tramadol.

O-Desmethyl Tramadol (M1)

Compound Description: O-Desmethyl tramadol (M1) is a primary metabolite of tramadol formed by O-demethylation [, , , , ]. It exhibits analgesic activity and contributes to the overall analgesic effect of tramadol. Its potency is generally considered lower than tramadol, although its contribution to the overall analgesic effect is significant.

N-Desmethyl Tramadol (M2)

Compound Description: N-Desmethyl tramadol (M2) is another primary metabolite of tramadol, generated through N-demethylation [, , , , ]. Similar to O-desmethyl tramadol, N-desmethyl tramadol exhibits analgesic properties, though generally less potent than tramadol itself.

N,N-Didesmethyl Tramadol (M3)

Compound Description: N,N-Didesmethyl tramadol (M3) is a secondary metabolite of tramadol, formed through a second N-demethylation step from N-desmethyl tramadol [, , ]. It typically exists in smaller quantities compared to M1 and M2 and is not as well-studied regarding its pharmacological properties.

N,O-Didesmethyl Tramadol (M5)

Compound Description: N,O-Didesmethyl tramadol (M5) is a secondary metabolite of tramadol, formed by either N-demethylation of O-desmethyl tramadol or O-demethylation of N-desmethyl tramadol [, , , ]. While its pharmacological properties are not as extensively investigated, it likely contributes to the overall analgesic effects of tramadol to some extent.

Tramadol N-Oxide (TNO)

Compound Description: Tramadol N-oxide (TNO) is a prodrug of tramadol that undergoes metabolic reduction to form tramadol in vivo []. It is considered a precursor in the metabolic pathway of tramadol.

Overview

(+)-N,O-Di-Desmethyl Tramadol is a significant metabolite of tramadol, an analgesic used for treating moderate pain. This compound is formed through the metabolic processes of N-demethylation and O-demethylation of tramadol, resulting in its pharmacologically active form. The compound is classified as an opioid analgesic, impacting both opioid receptors and monoamine neurotransmitter systems.

Source and Classification

Tramadol, the parent compound, is synthesized from various precursors and undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The resulting metabolites include N-desmethyl tramadol and O-desmethyl tramadol, with (+)-N,O-Di-Desmethyl Tramadol being one of the subsequent products formed from these metabolites. This compound belongs to the class of synthetic opioids and is recognized for its dual mechanism of action, affecting both opioid receptors and serotonin/norepinephrine reuptake.

Synthesis Analysis

Methods

The synthesis of (+)-N,O-Di-Desmethyl Tramadol can be achieved through various chemical pathways starting from tramadol. The primary methods involve:

  1. N-Demethylation: This process typically utilizes reagents such as lithium aluminum hydride or other reducing agents to selectively remove the methyl group from the nitrogen atom.
  2. O-Demethylation: This reaction can be facilitated by strong acids or specific enzymes that cleave the methoxy group from the oxygen atom.

Technical Details

The synthesis requires careful control of reaction conditions to avoid overreaction or degradation of sensitive functional groups. For example, maintaining an inert atmosphere during reactions can prevent oxidation.

Molecular Structure Analysis

Structure

The molecular formula for (+)-N,O-Di-Desmethyl Tramadol is C14H19NO2C_{14}H_{19}NO_2. The structure features a cyclohexane ring, an aromatic ring, and two functional groups (amino and hydroxyl) that contribute to its pharmacological activity.

Data

  • Molecular weight: 233.31 g/mol
  • Density: Approximately 1.1 g/cm³
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
Chemical Reactions Analysis

Reactions

(+)-N,O-Di-Desmethyl Tramadol can participate in several chemical reactions:

  1. Hydroxylation: It can undergo further metabolic transformations to introduce hydroxyl groups at various positions on the aromatic ring.
  2. Conjugation Reactions: Phase II metabolism may involve glucuronidation or sulfation, leading to more polar metabolites that are easier to excrete.

Technical Details

The reactions are typically catalyzed by liver enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, which modify the compound for elimination from the body.

Mechanism of Action

(+)-N,O-Di-Desmethyl Tramadol exerts its effects primarily through:

  1. Opioid Receptor Agonism: It binds to μ-opioid receptors in the central nervous system, mimicking endogenous opioids and producing analgesic effects.
  2. Monoamine Reuptake Inhibition: The compound also inhibits the reuptake of serotonin and norepinephrine, contributing to its pain-relieving properties.

Data

Research indicates that (+)-N,O-Di-Desmethyl Tramadol has a significantly higher affinity for μ-opioid receptors compared to tramadol itself, enhancing its analgesic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Melting Point: Approximately 150°C.
  • Boiling Point: Not well-defined due to decomposition before boiling.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can react with strong acids or bases; care must be taken during handling.
Applications

(+)-N,O-Di-Desmethyl Tramadol has several scientific applications:

  1. Pharmacological Research: It is studied for its analgesic properties and potential therapeutic uses in pain management.
  2. Toxicology Studies: Understanding its metabolism helps in forensic toxicology for detecting tramadol overdose cases.
  3. Drug Development: Insights into its mechanism may lead to the development of new analgesics with improved efficacy and safety profiles.

This compound serves as a crucial link in understanding tramadol's pharmacokinetics and pharmacodynamics, providing valuable information for both clinical applications and research advancements in pain management therapies.

Pharmacodynamics and Mechanism of Action of (+)-N,O-Di-Desmethyl Tramadol

(+)-N,O-Di-Desmethyl Tramadol (commonly abbreviated as (+)-M5) is a tertiary metabolite of the analgesic tramadol, formed through sequential O-demethylation (mediated primarily by CYP2D6) and N-demethylation (mediated primarily by CYP3A4 and CYP2B6) of the parent drug. Unlike tramadol and its primary metabolite O-desmethyltramadol (M1), (+)-M5 exhibits a distinct pharmacological profile that contributes to the overall analgesic effect of tramadol therapy through multimodal mechanisms [4] [6]. Its activity arises from interactions with opioid receptors and monoaminergic systems, positioning it as a contributor to tramadol’s complex analgesic profile.

Mu-Opioid Receptor (MOR) Binding Affinity and Functional Activity

Comparative Agonist Efficacy Relative to Tramadol and O-Desmethyltramadol (M1)

(+)-M5 acts as a MOR agonist but with significantly reduced potency compared to its metabolic precursor, (+)-O-desmethyltramadol (M1). Receptor binding studies reveal the following affinities:

  • (+)-M1: Displays high affinity for the MOR (Ki ≈ 3.4 nM), approximately 200-fold greater than racemic tramadol (Ki ≈ 2.4 µM) and 700-fold greater than the parent (+)-tramadol enantiomer [4] [6].
  • (+)-M5: Exhibits moderate affinity for the MOR (Ki ≈ 100 nM). While this is substantially lower than (+)-M1, it remains approximately 24-fold higher than racemic tramadol and significantly higher than the inactive (-)-M1 enantiomer (Ki ≈ 240 nM) [6] [10].

Table 1: Comparative Mu-Opioid Receptor (MOR) Binding and Functional Activity of Tramadol and Key Metabolites

CompoundMOR Binding Affinity (Ki, nM)Relative MOR Agonist Potency (vs. Morphine)Primary Metabolic Enzyme(s)Key Functional Notes
Tramadol (racemic)~2,400Very Weak (≈ 1/6000th)CYP2D6, CYP3A4Weak partial agonist; negligible clinical MOR effect
(+)-Tramadol>10,000Extremely WeakCYP2D6 (→ M1)Minimal direct MOR contribution
(-)-Tramadol>10,000Extremely WeakCYP3A4 (→ M2)Minimal direct MOR contribution
(+)-M1 (O-DSMT)~3.4Moderate (≈ 1/10th - 1/6th)UGTs (conjugation)Primary MOR-active metabolite; High efficacy agonist
(-)-M1~240Very WeakUGTs (conjugation)Negligible MOR contribution
(+)-M5 (N,O-DDSMT)~100Weak (≈ 1/50th - 1/30th)Further conjugation/excretionActive MOR agonist; Lower affinity/efficacy than M1
N-Desmethyltramadol (M2)>10,000NegligibleCYP2D6 (→ M5)Inactive metabolite

Functionally, (+)-M5 acts as a partial agonist at the MOR. While (+)-M1 demonstrates efficacy (Emax) approaching 80-90% of full MOR agonists like morphine in cellular signaling assays (e.g., GTPγS binding or inhibition of adenylate cyclase), (+)-M5 exhibits a significantly lower Emax, typically in the range of 30-50% relative to full agonists [6]. Its potency (EC50) is also considerably higher (lower concentration needed for effect) than (+)-M1. Consequently, while (+)-M5 contributes to opioid-mediated analgesia, particularly as its concentration builds with chronic tramadol administration, its intrinsic activity at the MOR is substantially less than that of (+)-M1 [1] [10].

Enantiomer-Specific Contributions to Receptor Activation and G-Protein Coupling

Tramadol metabolism is highly enantioselective, leading to differing pharmacological profiles of the resulting enantiomeric metabolites:

  • (+)-M5 Formation: Predominantly derived from the (+)-tramadol enantiomer pathway via sequential CYP2D6 (O-demethylation to (+)-M1) followed by CYP3A4/B6 (N-demethylation of (+)-M1 to (+)-M5). The formation rate is influenced by the individual's CYP2D6 metabolizer phenotype (e.g., Poor Metabolizers (PMs) generate minimal (+)-M1 and consequently minimal (+)-M5; Ultra-Rapid Metabolizers (UMs) generate higher levels) [4] [7].
  • Receptor Activation: (+)-M5 retains the stereospecific preference for MOR activation characteristic of its precursor, (+)-M1. The (+)-enantiomer of M5 is the primary pharmacologically active form at the MOR. The (-)-enantiomer of M5 (if formed in significant amounts) shows negligible MOR affinity or efficacy [6].
  • G-Protein Coupling: Studies on (+)-M5 indicate it primarily signals through the canonical inhibitory Gαi/o protein pathway upon MOR binding. This leads to:
  • Inhibition of voltage-gated calcium channels (reducing neurotransmitter release from presynaptic terminals).
  • Activation of inwardly rectifying potassium channels (causing postsynaptic hyperpolarization).
  • Inhibition of adenylate cyclase (reducing intracellular cAMP levels).While sharing this core signaling pathway with (+)-M1 and other MOR agonists, the efficiency of G-protein coupling and subsequent downstream signaling cascades triggered by (+)-M5 is lower than that elicited by (+)-M1, consistent with its status as a lower-efficacy partial agonist [9].

Monoaminergic Modulation in Pain Pathways

Beyond opioid receptor activity, (+)-M5 contributes to tramadol's analgesic effect via interactions with monoaminergic systems, particularly serotonin (5-HT) and noradrenaline (NA), which modulate descending inhibitory pain pathways in the brainstem and spinal cord.

Serotonin (5-HT2C) Receptor Antagonism and Neurotransmitter Release Dynamics

  • 5-HT2C Receptor Antagonism: (+)-M5 exhibits affinity for the 5-HT2C receptor subtype and functions as an antagonist at this receptor [1] [5]. This contrasts with the parent compound (+)-tramadol, which primarily acts as a serotonin reuptake inhibitor (SRI) via binding to the serotonin transporter (SERT).
  • Functional Consequences: 5-HT2C receptor antagonism in the central nervous system, particularly within pain modulatory circuits (e.g., periaqueductal gray, rostral ventromedial medulla, spinal cord dorsal horn), can have complex effects:
  • Potential Disinhibition: Blocking inhibitory 5-HT2C receptors on neurons within descending inhibitory pathways might enhance the release of other neurotransmitters (like NA) or increase the overall activity of these pain-suppressing pathways.
  • Modulation of Serotonin Effects: By antagonizing 5-HT2C receptors, (+)-M5 could modulate the overall serotonergic tone established by the SRI activity of the parent tramadol and potentially other metabolites. This interaction adds a layer of complexity to tramadol's net effect on serotonin signaling in pain modulation [1].
  • Impact on Neurotransmitter Release: The net effect of (+)-M5's 5-HT2C antagonism, combined with the SRI activity of the parent drug and potential weak SRI activity of (+)-M5 itself, likely influences the dynamics of serotonin release and receptor activation within pain pathways, though the precise in vivo impact on synaptic serotonin levels specifically attributable to (+)-M5 requires further elucidation.

Noradrenaline Reuptake Inhibition and Synergistic Analgesic Mechanisms

  • Noradrenaline Reuptake Inhibition (NRI): (+)-M5 retains significant NRI activity, primarily mediated through binding to the norepinephrine transporter (NET). This activity is inherited from the (-)-tramadol enantiomer pathway, as (-)-tramadol is a potent NRI, and its metabolite (-)-O-desmethyltramadol ((-)-M1) is also a strong NRI. While formed from the (+)-pathway, (+)-M5 appears to possess appreciable affinity for NET [5] [10].
  • Synergistic Analgesia: The NRI activity of (+)-M5 synergizes with its MOR partial agonism and the actions of other metabolites:
  • Spinal Cord Action: Inhibition of NA reuptake in the spinal cord dorsal horn enhances the endogenous noradrenergic inhibitory tone, directly suppressing nociceptive transmission.
  • Descending Pathway Facilitation: Increased NA availability enhances the activation of descending inhibitory pathways originating in the brainstem (e.g., locus coeruleus), which project to the spinal cord to inhibit pain signals.
  • Opioid Synergy: NA-mediated analgesia works synergistically with opioid receptor activation. Alpha-2 adrenergic receptors co-localize with MOR on neurons in pain pathways. Activation of both systems can produce supra-additive (synergistic) analgesic effects. The partial MOR agonism of (+)-M5 combined with its NRI activity represents an intrinsic synergistic mechanism within this single molecule [1] [10].
  • Relative Contribution: While (+)-M5 contributes to the overall NRI effect observed during tramadol therapy, the primary NRI activity stems from (-)-tramadol and (-)-M1. The NRI potency of (+)-M5 is likely less than that of (-)-M1 but still pharmacologically relevant, especially considering potential accumulation.

Role in Multimodal Analgesia: Interaction with Parent Compound and Secondary Metabolites

The analgesic efficacy of tramadol is not solely due to a single compound but arises from the complex interplay and summation of effects from the parent drug and its active metabolites, including (+)-M5. This constitutes a unique form of intrinsic multimodal analgesia.

  • Metabolic Interdependence: (+)-M5 is formed downstream of (+)-M1. Its production is therefore dependent on adequate CYP2D6 activity to generate (+)-M1 first. Individuals with CYP2D6 poor metabolizer status produce minimal (+)-M1 and consequently negligible (+)-M5, leading to a near-complete lack of the MOR-mediated component of tramadol analgesia [4] [7]. Ultra-rapid metabolizers may generate higher levels of both (+)-M1 and (+)-M5 faster, potentially increasing opioid-related effects.
  • Complementary Pharmacological Profiles: The metabolites contribute distinct primary mechanisms:
  • (+)-M1: Predominant MOR agonist.
  • (-)-M1 & (-)-Tramadol: Potent NRI.
  • (+)-Tramadol: SRI (and weak NRI).
  • (+)-M5: Combines weak partial MOR agonism + NRI + 5-HT2C antagonism.
  • (-)-M5 (if present): Likely negligible activity.The NRI activity of (+)-M5 complements the strong NRI of the (-)-enantiomers. Its partial MOR agonism adds to the overall opioid effect, primarily driven by (+)-M1. Its 5-HT2C antagonism may modulate the serotonergic effects. This profile makes (+)-M5 a "hybrid" metabolite contributing to both the opioid and monoaminergic arms of tramadol's action [6] [10].
  • Additive/Synergistic Effects: The combined presence of these compounds leads to:
  • Opioid-Opioid Additivity: Effects of (+)-M1 and (+)-M5 at MOR are additive.
  • Monoamine-Monoamine Interactions: NRI and SRI effects interact within descending pathways.
  • Opioid-Monoamine Synergy: As discussed, MOR activation synergizes with increased NA (and potentially 5-HT) tone at spinal and supraspinal levels. (+)-M5 intrinsically embodies this synergy within its own structure (MOR partial agonist + NRI).
  • Temporal Contribution: (+)-M5 is a later-forming metabolite compared to M1. Its peak plasma concentrations occur later, and its elimination half-life may differ. This suggests its contribution might be more significant during repeated dosing or steady-state conditions rather than after a single immediate-release dose, where (+)-M1 formation is more critical for the initial MOR-mediated effect [10].

Table 2: Key Active Tramadol Metabolites and Their Primary Contributions to Multimodal Analgesia

CompoundPrimary Pharmacological Target(s)Contribution to AnalgesiaKey Interactions
(+)-TramadolSERT (SRI), weak NET (NRI)Enhances descending 5-HT inhibition; weak contribution to NA toneSynergizes with NA effects; precursor to (+)-M1 & (+)-M5
(-)-TramadolNET (NRI - potent)Potently enhances descending NA inhibition; spinal NA effectsSynergizes with opioid effects; precursor to (-)-M1
(+)-M1 (O-DSMT)MOR (Agonist - potent)Primary opioid-mediated analgesia (supraspinal & spinal)Synergizes with NA effects; precursor to (+)-M5
(-)-M1 (O-DSMT)NET (NRI - potent)Potently enhances descending NA inhibition; spinal NA effectsSynergizes with opioid effects (mainly from (+)-M1)
(+)-M5 (N,O-DDSMT)MOR (Partial Agonist - weak), NET (NRI), 5-HT2C (Antag.)Weak opioid analgesia; enhances NA tone; modulates 5-HT signaling in pain pathwaysIntrinsic MOR/NRI synergy; complements NRI of (-)-compounds; adds 5-HT2C mod.
(-)-M5 (N,O-DDSMT)Negligible known activityNegligible-

Figure 1: Simplified Tramadol Metabolic Pathway Highlighting (+)-M5 Formation and Key Activities

CYP2D6(+)-Tramadol  -------------------->  (+)-O-Desmethyltramadol [(+)-M1](SRI, weak NRI)                         (Potent MOR Agonist)|| CYP3A4/2B6V(+)-N,O-Didesmethyltramadol [(+)-M5](Weak Partial MOR Agonist, NRI, 5-HT2C Antagonist)

Properties

CAS Number

144830-19-3

Product Name

(+)-N,O-Di-Desmethyl Tramadol

IUPAC Name

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol

Molecular Formula

C14H21NO2

Molecular Weight

235.327

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1

InChI Key

CJXNQQLTDXASSR-GXTWGEPZSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyms

3-[(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;_x000B_(1S-cis)-3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.